molecular formula C10H18O3 B14749988 Heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester CAS No. 926-27-2

Heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester

Cat. No.: B14749988
CAS No.: 926-27-2
M. Wt: 186.25 g/mol
InChI Key: WMAHWHYQGFDCIQ-UHFFFAOYSA-N
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Description

Heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester is an organic compound with the molecular formula C10H18O3. It is a methyl ester derivative of heptanoic acid, characterized by the presence of a ketone group at the 6th position and two methyl groups at the 2nd position. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester typically involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The general reaction can be represented as follows:

Heptanoic acid+MethanolAcid CatalystHeptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester+Water\text{Heptanoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Heptanoic acid+MethanolAcid Catalyst​Heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced distillation techniques ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of heptanoic acid derivatives.

    Reduction: Formation of 2,2-dimethyl-6-hydroxyheptanoic acid methyl ester.

    Substitution: Formation of amides or alcohol derivatives.

Scientific Research Applications

Heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active heptanoic acid derivative, which can then interact with enzymes and receptors in biological systems. The ketone group may also play a role in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Heptanoic acid, 2-methyl-, methyl ester: Similar structure but lacks the ketone group.

    Pentanedioic acid, 2-oxo-, dimethyl ester: Contains a similar ester group but has a different carbon chain length and functional groups.

    2,6-Dimethyl-heptanoic acid: Similar carbon chain but lacks the ester and ketone groups.

Properties

CAS No.

926-27-2

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 2,2-dimethyl-6-oxoheptanoate

InChI

InChI=1S/C10H18O3/c1-8(11)6-5-7-10(2,3)9(12)13-4/h5-7H2,1-4H3

InChI Key

WMAHWHYQGFDCIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(C)(C)C(=O)OC

Origin of Product

United States

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